molecular formula C14H17BrClN3 B1382761 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333253-23-8

8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No. B1382761
CAS RN: 1333253-23-8
M. Wt: 342.66 g/mol
InChI Key: HQTZTHDDNIEPPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as BMQ, often involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of BMQ can be represented by the InChI code: 1S/C14H17N3.ClH/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13;/h2-5,10,15H,6-9H2,1H3;1H .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have been studied for their potential as antimicrobial agents. Compounds similar to 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride have shown potent activity comparable to standard antibiotics like ciprofloxacin .

Antifungal Applications

Some quinoline derivatives with piperazine substitutions have demonstrated moderate antifungal activity against strains such as Candida albicans and Candida galibrata .

Synthetic Approaches in Drug Development

The synthesis of quinoline compounds, including those with piperazine groups, is a significant area of research in drug development. These synthetic approaches aim to create molecules with improved druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

Pharmacological Research

Quinoline derivatives are often explored for their pharmacological activities, which can include various therapeutic potentials ranging from antimicrobial to anticancer properties .

Chemical Synthesis and Modification

The chemical synthesis and modification of quinoline derivatives are crucial for creating compounds with specific desired activities or properties. This includes introducing different substituents to the quinoline core to enhance its biological activity .

Biological Activity Profiling

Research on quinoline derivatives also involves profiling their biological activity to understand their mechanism of action and potential therapeutic applications .

properties

IUPAC Name

8-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3.ClH/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10;/h2-4,9,16H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTZTHDDNIEPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Br)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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